Product packaging for Riboflavin 4',5'-diphosphate(Cat. No.:CAS No. 86108-25-0)

Riboflavin 4',5'-diphosphate

Cat. No.: B1142225
CAS No.: 86108-25-0
M. Wt: 536.32
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Description

Overview of Flavin Coenzymes within Biological Systems

Flavin coenzymes, primarily FMN and FAD, are indispensable components of a large family of enzymes known as flavoproteins. nih.govwikipedia.org These coenzymes act as prosthetic groups, meaning they are tightly bound to their respective enzymes and are essential for their catalytic activity. nih.govwikipedia.org The versatility of flavin coenzymes stems from the chemical properties of their isoalloxazine ring system, which can exist in three different redox states: oxidized, semiquinone (one-electron reduced), and hydroquinone (B1673460) (two-electron reduced). nih.gov This allows flavoproteins to participate in a wide range of biochemical reactions, including one- and two-electron transfers. nih.govscispace.com

Flavoproteins are central to numerous critical biological processes. nih.gov They are key players in cellular respiration, participating in the electron transport chain to produce ATP, the cell's primary energy currency. nih.govmdpi.comoup.com Additionally, they are involved in the metabolism of carbohydrates, lipids, and amino acids, as well as the biosynthesis of other essential molecules. mdpi.comwikipedia.org Flavin-dependent enzymes also play roles in DNA repair, protection against oxidative stress, and even light sensing in some organisms. nih.govnih.gov The biosynthesis of FMN and FAD from riboflavin (B1680620) is a fundamental process, typically involving two sequential ATP-dependent enzymatic reactions. wikipedia.orgresearchgate.net

Significance of Riboflavin Phosphorylation in Metabolic and Regulatory Contexts

The phosphorylation of riboflavin to form FMN and subsequently FAD is a crucial activation step. nutritionalassessment.orgkcl.ac.uk This process is catalyzed by specific enzymes, namely riboflavin kinase and FAD synthetase. wikipedia.orgnih.gov In most prokaryotes, a single bifunctional enzyme performs both steps, whereas in eukaryotes, two distinct enzymes are typically involved. nih.govmdpi.com The addition of phosphate (B84403) groups to riboflavin has several important consequences.

Firstly, phosphorylation traps the flavin molecule within the cell, as the negatively charged phosphate groups prevent it from passively diffusing across cellular membranes. Secondly, the phosphate moieties provide a handle for the non-covalent, yet tight, binding of the coenzyme to the apoenzyme (the protein part of the enzyme). This interaction is critical for the proper folding and stability of many flavoproteins and for positioning the isoalloxazine ring correctly within the active site for catalysis. wikipedia.org

Furthermore, the regulation of flavin coenzyme synthesis is a key aspect of metabolic control. The levels of FMN and FAD can influence the activity of various metabolic pathways, ensuring that cellular processes are coordinated with the cell's energy status and nutritional supply. oup.com Riboflavin phosphorylation is also linked to the metabolism of other vitamins, such as vitamin B6 and niacin, as the enzymes involved in their activation are often FAD-dependent. wikipedia.orgnutritionalassessment.org

Distinctive Nature and Current Academic Research Focus on Riboflavin 4',5'-diphosphate

This compound is a less common, doubly phosphorylated derivative of riboflavin. biosynth.comnih.gov Unlike the linear pyrophosphate linkage in FAD, this molecule possesses two separate phosphate groups attached to the 4' and 5' positions of the ribityl side chain. biosynth.comnih.gov While not as abundant or as well-characterized as FMN and FAD, its existence points to a greater diversity of flavin species within the cell than previously appreciated.

Current research on this compound is focused on several key areas. One area of investigation is its biosynthesis and potential biological roles. While some evidence suggests it may arise from the degradation of FAD, its specific functions remain largely unknown. researchgate.net Another aspect of research is its chemical synthesis and use as an analytical standard for high-performance liquid chromatography (HPLC) to identify and quantify impurities in riboflavin and its derivatives. biosynth.com

The study of such "atypical" flavin nucleotides is important for a complete understanding of flavin metabolism and its regulation. nih.govscience.govacs.org Investigating the properties and functions of molecules like this compound may reveal novel regulatory mechanisms or enzymatic activities that have so far been overlooked. Further research is needed to elucidate the metabolic pathways that lead to its formation and to determine whether it has a specific physiological role or is simply a metabolic byproduct.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₇H₂₂N₄O₁₂P₂ B1142225 Riboflavin 4',5'-diphosphate CAS No. 86108-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROVZJTZFFUDOZ-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86108-25-0
Record name Riboflavin 4',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 4',5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Biology and Molecular Recognition of Phosphorylated Flavins

Conformational Analysis of Riboflavin (B1680620) 4',5'-diphosphate

Riboflavin 4',5'-diphosphate is a unique derivative of riboflavin (Vitamin B2), characterized by the presence of two separate phosphate (B84403) groups attached to the 4' and 5' positions of the ribityl side chain. nih.gov This contrasts with the more common flavin mononucleotide (FMN), which has a single phosphate at the 5' position, and flavin adenine (B156593) dinucleotide (FAD), which has a pyrophosphate bridge linked to adenosine (B11128) at the 5' position. iarc.frvetbact.org

The molecular structure consists of a tricyclic isoalloxazine ring system, which is the redox-active core, and a D-ribityl side chain. drugbank.comresearchgate.net The conformation of this compound is largely dictated by the flexibility of this ribityl chain and the electrostatic repulsion and rotational freedom of the two attached phosphate groups. The IUPAC name for this compound is [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate. nih.gov

While specific, detailed conformational studies on this compound are not extensively documented in publicly available literature, its structure can be inferred from related flavin molecules. In FAD, the ribityl chain can adopt various conformations, leading to either an "open" extended form or a "closed" stacked conformation where the isoalloxazine and adenine rings interact. researchgate.net Although this compound lacks the adenine moiety, the principle of rotational freedom around the C-C bonds of the ribityl chain still applies. The presence of two negatively charged phosphate groups at the 4' and 5' positions would likely favor a more extended conformation to minimize electrostatic repulsion, though this could be modulated by the surrounding solvent environment and the presence of counter-ions.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H22N4O12P2 nih.gov
Molecular Weight 536.3 g/mol nih.govbiosynth.com
Topological Polar Surface Area 248 Ų nih.gov
Formal Charge 0 ncats.io
Defined Stereocenters 3 ncats.io

Ligand-Binding Dynamics of Flavin-Associated Enzymes: Implications for 4',5'-Phosphorylation Specificity

The specificity of flavoenzymes is critically dependent on their ability to recognize and bind the correct flavin cofactor. The phosphate group(s) of flavin nucleotides play a crucial role in this recognition, acting as a key anchoring point within the enzyme's binding pocket. ebi.ac.ukwur.nl For instance, many flavodoxins distinguish between riboflavin and FMN, showing a strong requirement for the 5'-phosphate group for effective binding. ebi.ac.ukwur.nl In the absence of this phosphate, as with riboflavin, binding is either abolished or significantly weakened, and the positioning of the isoalloxazine ring can be disrupted. pdbj.org

The unique 4',5'-diphosphate arrangement in this compound presents a distinct structural and electrostatic signature for enzyme recognition. While enzymes that specifically bind this molecule are not widely characterized, the existence of enzymes that modify this region of the flavin molecule provides evidence that it is an accessible and important interaction site. For example, an enzyme activity identified in rat liver, named FAD-AMP lyase (cyclizing) or FMN cyclase, catalyzes the formation of riboflavin 4',5'-cyclic phosphate from FAD. nih.gov This reaction directly involves the phosphate at the 4' and 5' positions, indicating that enzymes can be highly specific to the phosphorylation pattern of the ribityl chain.

For an enzyme to specifically bind this compound, its active site would need to accommodate two distinct phosphate groups. This would likely involve a precise arrangement of positively charged or polar amino acid residues (such as Arginine, Lysine, or Serine) to form hydrogen bonds and salt bridges with both phosphate moieties. This dual-phosphate binding requirement would be a powerful mechanism for ensuring specificity, discriminating against both FMN (with its single 5'-phosphate) and FAD (with its 5'-pyrophosphate). The binding process itself often induces conformational changes in both the enzyme and the ligand. In human riboflavin kinase, the binding of the flavin substrate triggers significant movements in loop regions of the enzyme, creating a well-ordered binding site that shields the flavin from the solvent. nih.gov A similar induced-fit mechanism would likely govern the interaction of a specific enzyme with this compound.

Comparative Structural Features of this compound with Other Flavin Nucleotides

The functional diversity of flavins stems from the different modifications to the riboflavin molecule. This compound, FMN, and FAD represent the most significant variations in terms of phosphorylation. researchgate.net The primary structural differences lie in the nature of the substituent at the 5'-hydroxyl of the ribityl chain. researchgate.net

Flavin Mononucleotide (FMN): Also known as riboflavin-5'-phosphate, FMN contains a single phosphate group at the 5' position of the ribityl chain. iarc.frwikipedia.org This phosphate is essential for its function as a prosthetic group in various oxidoreductases, including NADH dehydrogenase. wikipedia.orgnutritionalassessment.org

Flavin Adenine Dinucleotide (FAD): In FAD, the 5'-phosphate of FMN is linked via a phosphodiester bond to adenosine monophosphate (AMP). vetbact.org This creates a larger molecule with an additional adenine ring and ribose sugar. libretexts.orggpnotebook.com This adenosine moiety provides additional interaction points for enzyme binding and influences the molecule's redox potential and conformational flexibility. researchgate.net

This compound: This compound is distinct from both FMN and FAD. It lacks the adenosine group of FAD but possesses a second phosphate group at the 4' position of the ribityl chain, in addition to the one at the 5' position. nih.gov This dual phosphorylation significantly increases the negative charge density at the end of the ribityl chain compared to FMN.

These structural distinctions have profound implications for their interaction with proteins. The single phosphate of FMN is a primary binding determinant for many flavoproteins. ebi.ac.uk The larger FAD molecule, with its adenine extension, binds to a different set of enzymes that have a corresponding binding pocket for the AMP portion. vt.edu this compound, with its unique phosphorylation pattern, would require a binding site specifically evolved to recognize two separate phosphate groups on adjacent carbons of the ribityl chain, making it a highly specialized flavin derivative.

Table 2: Structural Comparison of Key Flavin Nucleotides

FeatureThis compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Core Structure Isoalloxazine ring with ribityl chainIsoalloxazine ring with ribityl chainIsoalloxazine ring with ribityl chain
Phosphorylation Two phosphate groups at C4' and C5'Single phosphate group at C5'Pyrophosphate bridge at C5'
Additional Groups NoneNoneAdenosine monophosphate (AMP)
Molecular Formula C17H22N4O12P2 nih.govC17H21N4O9P nih.govC27H33N9O15P2 drugbank.com
Key Structural Trait Dual phosphorylation on ribityl chainSingle phosphorylation on ribityl chainAdenine dinucleotide extension

Advanced Analytical Methodologies and Research Standards for Riboflavin 4 ,5 Diphosphate

Application of Riboflavin (B1680620) 4',5'-diphosphate as an Analytical Standard in Chromatographic Techniques (e.g., HPLC)

Riboflavin 4',5'-diphosphate serves as a crucial analytical standard in high-performance liquid chromatography (HPLC) and other chromatographic methods. cymitquimica.combiosynth.com Its utility as a standard is rooted in its high purity, which allows for accurate calibration of analytical instruments and precise identification and quantification in various samples. cymitquimica.combiosynth.com As a well-characterized chemical entity, it provides a reliable reference point for retention time and detector response in chromatographic separations of flavin compounds. cymitquimica.combiosynth.comnih.gov

The compound is typically a yellow crystalline powder soluble in water. cymitquimica.combiosynth.com When used as a standard, a solution of known concentration is prepared and injected into the chromatograph. The resulting peak area and retention time are used to create a calibration curve, against which unknown sample concentrations can be determined. This is fundamental in assays where accurate measurement of flavin derivatives is necessary.

Methodologies for Precise Detection and Quantification of this compound in Complex Research Matrices

The detection and quantification of flavins, including this compound, in complex matrices such as biological tissues, foods, and pharmaceutical formulations, demand highly sensitive and specific analytical methods. journalwjarr.comresearchgate.net The inherent instability of riboflavin and its derivatives to light and certain pH conditions necessitates careful sample handling and robust analytical techniques. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely adopted and powerful technique for flavin analysis. nih.govnih.govresearchgate.net Flavins are naturally fluorescent, exhibiting strong emission that allows for highly sensitive detection with minimal interference from other non-fluorescent matrix components. researchgate.netmdpi.com Reversed-phase HPLC using C18 columns is the most common separation strategy. nih.govresearchgate.net

Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer even greater specificity and sensitivity, making them ideal for detecting trace levels of flavins in highly complex samples. journalwjarr.comlcms.cz LC-MS/MS can definitively identify and quantify compounds based on their specific mass-to-charge ratios, overcoming the limitations of UV or fluorescence detection in the presence of co-eluting, interfering substances. lcms.czwaters.com Capillary electrophoresis (CE) with laser-induced fluorescence detection is another powerful method for separating and quantifying riboflavin vitamers at very low concentrations. bevital.nosci-hub.box

Sample preparation is a critical step to ensure accurate quantification and involves procedures like protein precipitation using acetonitrile (B52724) or acids, followed by centrifugation or ultrafiltration to obtain a clear extract for injection. researchgate.netnih.govnih.gov

Table 1: HPLC Methodologies for Flavin Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Amide-based, end-capped with trimethylsilyl (B98337) nih.govHypersil C18 ODS (200 x 2.1 mm, 5 µm) nih.govC18 reversed-phase (250 mm x 4 mm, 5 µm) researchgate.netHSST3 (4.6 x 50 mm, 3.5 mm) nih.gov
Mobile Phase Isocratic: 10:90 v/v acetonitrile/phosphate (B84403) buffer (pH 5) nih.govGradient: Solvent A: 0.05 M NaH2PO4 (pH 3.0), Solvent B: acetonitrile nih.govIsocratic: 15% acetonitrile and 85% 10 mmol/L KH2PO4 with 15 mmol/L magnesium acetate (B1210297) (pH 3.4) researchgate.netIsocratic: 40% (v/v) methanol (B129727) in 5 mM ammonium (B1175870) acetate (pH 6.0) mdpi.com
Flow Rate Not Specified0.6 mL/min nih.gov1 mL/min researchgate.net1 mL/min mdpi.com
Detection Fluorescence nih.govFluorescence (Ex: 265 nm, Em: 525 nm) with 500 nm cut-off filter nih.govSpectrofluorometry (Ex: 445 nm, Em: 530 nm) researchgate.netFluorescence (Ex: 470 nm, Em: 530 nm) mdpi.com
Application Food matrices (infant formulas, beer, juices, honey) nih.govWine and other beverages nih.govHuman plasma researchgate.netBiochemical reaction mixtures nih.gov

Table 2: Performance Characteristics of Analytical Methods for Flavins

ParameterCapillary Electrophoresis (CE-LIF) bevital.noAdvanced Flavin Analysis Service creative-proteomics.com
Analytes Riboflavin, FMN, FADRiboflavin, FMN, FAD, and related metabolites
Detection Limit Signal-to-noise ratio > 5:1As low as 0.1 ng/mL
Linear Dynamic Range Documented up to 200 nmol/L above endogenous concentrations0.1 ng/mL to 10 µg/mL
Reproducibility (CV) Within-day: 4–9%, Between-day: 6–12%<5% across replicate samples
Matrix Compatibility Human PlasmaSerum, plasma, cell lysates, microbial fermentation broth, plant extracts

Role of this compound as an Impurity Standard in Biochemical and Pharmaceutical Research

In the context of pharmaceutical manufacturing and quality control, this compound is officially recognized as an impurity standard. cymitquimica.combiosynth.com Specifically, it is listed in the European Pharmacopoeia (EP) as "Riboflavin Sodium Phosphate Impurity C". nih.govcymitquimica.comncats.io

Its primary role in this capacity is to aid in the quality assessment of Riboflavin 5'-phosphate sodium, a widely used pharmaceutical ingredient and food additive. sigmaaldrich.comlgcstandards.comatamanchemicals.com During the synthesis or degradation of Riboflavin 5'-phosphate, the 4',5'-diphosphate variant can be formed as an unintended byproduct. Pharmacopoeial standards mandate strict limits on the levels of such impurities to ensure the safety and efficacy of the final drug product.

Analysts use a certified reference standard of this compound to develop and validate analytical methods capable of separating and quantifying this specific impurity from the main active pharmaceutical ingredient (API). synzeal.com By running the impurity standard, analysts can confirm the identity of any corresponding peak in the chromatogram of the API and accurately quantify its concentration, ensuring it does not exceed the limits set by regulatory bodies. cymitquimica.combiosynth.com This makes this compound an indispensable tool for release testing and stability studies in the pharmaceutical industry. synzeal.com

Future Research Directions and Methodological Advances in Flavin Studies

Elucidation of Undiscovered Enzymatic Pathways Potentially Involving Riboflavin (B1680620) 4',5'-diphosphate

While the roles of FMN and FAD are well-established, the full extent of the flavin metabolic network is likely not yet completely understood. The discovery of enzymes such as FMN cyclase, which produces riboflavin 4',5'-cyclic phosphate (B84403) from FAD, suggests that other, currently unknown, enzymatic pathways involving modified flavins may exist. nih.govnih.gov Future research will likely focus on identifying and characterizing new enzymes that synthesize or utilize diphosphorylated riboflavin derivatives.

The vast diversity of biological reactions catalyzed by flavin-dependent enzymes suggests that our current understanding is far from complete. researchgate.net These enzymes are involved in a wide array of metabolic processes, from primary metabolism to specialized secondary metabolic pathways. nih.gov The potential for the discovery of novel flavoenzymes that utilize unique flavin cofactors, such as Riboflavin 4',5'-diphosphate, remains a significant area of exploration. A key approach will be the use of sequence- and structure-based genomic analysis to identify uncharacterized flavoenzymes and subsequently investigate their biochemical functions and potential involvement in new pathways. nih.gov

Potential Areas for Discovery of Novel Enzymatic Pathways:

Research AreaPotential Role of Diphosphorylated FlavinsRationale
Secondary Metabolism Cofactor for enzymes in biosynthetic pathways of natural products.The chemical versatility of flavins is well-suited for the complex reactions in secondary metabolism. nih.gov
Signal Transduction Acting as a signaling molecule or a precursor to one.The precedent of riboflavin 4',5'-cyclic phosphate suggests a role for modified flavins in cellular signaling. nih.govnih.gov
Stress Response Involvement in oxidative stress responses and cellular protection.Flavins are crucial for redox homeostasis, and novel derivatives could play specialized roles. oregonstate.edu
DNA Repair Participation in novel DNA repair mechanisms.The ancient role of flavins in DNA repair by photolyases suggests that other, yet undiscovered, repair pathways may utilize flavin derivatives. nih.gov

Development of Novel Spectroscopic and Structural Probes for Diphosphorylated Flavin Species

A deeper understanding of the function of this compound and other rare flavin species hinges on the development of advanced analytical tools. Novel spectroscopic and structural probes are essential for visualizing and quantifying these molecules within complex biological systems. The inherent photochemical properties of the flavin chromophore make it an excellent candidate for the development of fluorescent probes. nih.gov

Future research will likely focus on synthesizing flavin analogs with tailored spectroscopic properties, such as shifted excitation and emission wavelengths or enhanced quantum yields, to allow for more sensitive and specific detection. These probes could be used in advanced microscopy techniques to study the subcellular localization and dynamics of diphosphorylated flavins in real-time.

Structural biology will also play a crucial role. High-resolution crystal structures of enzymes in complex with this compound or its analogs will provide invaluable insights into the molecular basis of their interaction and catalysis. nih.gov Such studies will be critical for understanding the specific roles of the additional phosphate groups in cofactor binding and enzymatic function.

Systems Biology and Omics Approaches to Map this compound Interplay within Flavin Networks

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for elucidating the role of this compound within the broader context of flavin metabolism. ucsd.edunih.govscielo.br By integrating data from various "omics" technologies, researchers can construct comprehensive models of flavin networks.

Metabolomics, the large-scale study of small molecules, can be employed to identify and quantify the full spectrum of flavin species, including diphosphorylated derivatives, in different biological samples. nih.govyoutube.com This can reveal how the levels of these compounds change in response to various physiological or environmental stimuli. Untargeted metabolomic approaches are particularly promising for discovering previously uncharacterized flavin metabolites. researchgate.netmdpi.com

Proteomics can identify proteins that bind to this compound, potentially uncovering new flavoenzymes or flavin-binding regulatory proteins. Transcriptomics can reveal how the expression of genes involved in flavin metabolism is regulated. Integrating these multi-omics datasets will be key to building predictive models of flavin networks and understanding the functional significance of minor flavin species.

Omics Strategies for Flavin Network Analysis:

Omics ApproachApplication to this compound ResearchExpected Outcomes
Metabolomics Quantification of diphosphorylated flavins in various biological contexts.Identification of conditions under which this compound is produced and consumed.
Proteomics Identification of proteins that interact with this compound.Discovery of novel enzymes that utilize this cofactor and other binding partners.
Transcriptomics Analysis of gene expression changes in response to altered levels of diphosphorylated flavins.Elucidation of the regulatory networks that control the metabolism of these compounds.
Genomics Identification of genes encoding for enzymes potentially involved in the metabolism of diphosphorylated flavins.Pinpointing candidate genes for further functional characterization.

Design and Synthesis of Analogs for Mechanistic Probing of Flavin-Dependent Enzymes

The chemical synthesis of analogs of this compound is a powerful strategy for dissecting the mechanisms of flavin-dependent enzymes. nih.govresearchgate.net By systematically modifying the structure of the flavin core or the phosphate groups, researchers can probe the specific interactions between the cofactor and the enzyme's active site. nih.govdntb.gov.ua

For example, analogs with altered redox potentials can be used to study the electron transfer steps in enzymatic reactions. Non-reactive analogs can be used to trap enzyme-substrate complexes, facilitating their structural characterization. Furthermore, the synthesis of isotopically labeled analogs will be invaluable for spectroscopic studies, such as NMR, to probe the electronic environment of the flavin within the enzyme.

The development of synthetic routes to produce a variety of riboflavin analogs is crucial for advancing our understanding of flavoenzyme catalysis. researchgate.net These synthetic flavins can be used to reconstitute apo-flavoenzymes, allowing for detailed kinetic and spectroscopic analysis. Such studies will not only illuminate the fundamental principles of flavin-dependent catalysis but may also lead to the development of potent and specific enzyme inhibitors. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Riboflavin 4',5'-diphosphate and distinguishing it from other phosphorylated riboflavin derivatives?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is the gold standard. Use a C18 reversed-phase column (e.g., μBondapak) with 0.1 M ammonium formate (pH 3.7) as the mobile phase. Fluorescence detection should be set to 440 nm excitation and 530 nm emission. Relative retention times for riboflavin diphosphates are critical: this compound elutes at ~0.58 relative to riboflavin 5'-monophosphate .
  • Validation : System suitability tests must confirm baseline separation of isomers (e.g., 3',4'-, 3',5'-, and 4',5'-diphosphates) to avoid misidentification.

Q. What challenges arise in synthesizing isomerically pure this compound, and how are they addressed?

  • Synthesis Challenges : Chemical phosphorylation of riboflavin typically yields mixtures due to non-selective phosphate group attachment. For example, riboflavin 5'-monophosphate (FMN) synthesis often results in ≤75% purity with contaminants like 4'-monophosphate or diphosphates .
  • Resolution : Preparative HPLC or affinity chromatography is required post-synthesis. Isomer separation at the lumazine or nitropyrimidine precursor stage improves purity .

Q. How can researchers assess the purity of this compound in experimental samples?

  • Protocol : Use USP Pharmacopeial standards for calibration. Quantify impurities (e.g., free riboflavin, other diphosphates) via HPLC with fluorescence detection. Acceptable impurity thresholds are ≤6% for free riboflavin and ≤6% for total diphosphates .
  • Data Interpretation : Calculate diphosphate content using the formula:
    Diphosphate %=rDrS×C×100\text{Diphosphate \%} = \frac{r_D}{r_S} \times C \times 100

where rDr_D = sum of diphosphate peak responses, rSr_S = riboflavin reference standard response, and CC = standard concentration .

Advanced Research Questions

Q. How can conflicting quantification results between spectrophotometry and HPLC for this compound be resolved?

  • Root Cause Analysis : Spectrophotometric methods measure total flavins (riboflavin + mono-/diphosphates), while HPLC resolves individual isomers. Electrophoresis (e.g., capillary zone electrophoresis) may further separate unresolved HPLC peaks .
  • Mitigation : Cross-validate using orthogonal methods. For example, combine HPLC with enzymatic assays (e.g., phosphatase treatment to dephosphorylate derivatives) to isolate specific analytes .

Q. What experimental strategies optimize the stability of this compound in photolysis studies?

  • Design Considerations : Conduct stability tests in citrate or borate buffers under controlled light exposure (e.g., dark vs. UV/visible light). Monitor degradation products (e.g., lumichrome) via multicomponent spectrophotometry .
  • Data Interpretation : Use kinetic modeling to differentiate primary (riboflavin loss) and secondary (photoproduct formation) degradation pathways .

Q. How can researchers isolate trace impurities like Riboflavin 3',4'-diphosphate from this compound in enzymatic assays?

  • Chromatographic Optimization : Adjust mobile phase pH (e.g., pH 3.7–4.0) and gradient elution to enhance resolution. Confirm separation using USP reference retention times (e.g., 0.23 for 3',4'-diphosphate vs. 0.58 for 4',5'-diphosphate) .
  • Advanced Techniques : Employ mass spectrometry (MS) coupled with HPLC for structural confirmation of low-abundance isomers .

Q. What methodologies enable the study of this compound’s role in flavoprotein enzyme systems?

  • Experimental Design : Reconstitute apoenzymes (e.g., pyrimidine deaminase) with purified 4',5'-diphosphate and compare activity to FMN/FAD-bound forms. Use kinetic assays (e.g., NADH oxidation rates) to assess coenzyme specificity .
  • Contamination Control : Verify the absence of inhibitory isomers (e.g., 3'-monophosphate) via HPLC prior to enzymatic studies .

Data Contradiction & Reproducibility

Q. Why do inter-laboratory variations occur in quantifying this compound, and how can they be minimized?

  • Key Factors : Differences in column aging, detector calibration, or buffer preparation affect retention times and peak integration.
  • Standardization : Adopt USP chromatographic conditions and use system suitability tests with reference standards (e.g., riboflavin 5'-monophosphate) to ensure consistency .

Q. How should researchers address discrepancies in reported specific rotations for Riboflavin derivatives?

  • Protocol Refinement : Measure specific rotation in hydrochloric acid (45–100 mg/mL) under controlled temperature and wavelength. Validate against pharmacopeial ranges (e.g., 38.0°–42.0° for riboflavin 5'-monophosphate) .

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